Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate

Description

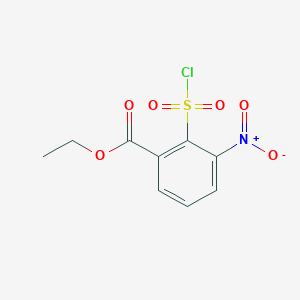

Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate is an organosulfur compound featuring a benzoate ester backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 3-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chlorosulfonyl moiety, which facilitates nucleophilic substitution reactions. The nitro group enhances electrophilicity, making it suitable for further functionalization .

Properties

Molecular Formula |

C9H8ClNO6S |

|---|---|

Molecular Weight |

293.68 g/mol |

IUPAC Name |

ethyl 2-chlorosulfonyl-3-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)6-4-3-5-7(11(13)14)8(6)18(10,15)16/h3-5H,2H2,1H3 |

InChI Key |

ZFNBAYSODWFFGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Positioning and Reactivity

The compound’s structural analogs are categorized based on substituent types and positions:

Nitro-Substituted Ethyl Benzoates

Ethyl 2,6-dichloro-3-nitrobenzoate (CAS 1807181-36-7) Formula: C₉H₇Cl₂NO₄ Key Differences: Replaces the chlorosulfonyl group with chlorine atoms at positions 2 and 4. Applications: Intermediate in herbicide synthesis .

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 95617-09-7) Formula: C₁₆H₁₂ClNO₅ Key Differences: Features a benzoyl group substituted with chloro and nitro groups, rather than direct sulfonyl chloride substitution. Reactivity: The carbonyl group enables condensation reactions, contrasting with the sulfonyl chloride’s electrophilicity. Applications: Precursor for anticoagulant agents .

Chlorosulfonyl-Containing Ethyl Esters

Ethyl 2-(chlorosulfonyl)acetate

- Formula : C₄H₇ClO₄S

- Key Differences : Acetate backbone instead of benzoate; chlorosulfonyl group at position 2.

- Reactivity : Less steric hindrance enhances reactivity in sulfonamide formation compared to the aromatic analog.

- Applications : Used in peptide coupling reactions .

2-(2-Methoxyethoxy)-ethyl 2-(chlorosulfonyl)-benzoate

- Key Differences : Incorporates a methoxyethoxy side chain, increasing solubility in polar solvents.

- Reactivity : The ether linkage moderates the sulfonyl chloride’s reactivity, enabling controlled substitutions.

- Applications : Specialty reagent for polymer chemistry .

Multi-Functional Ethyl Benzoates

Ethyl 3-nitrocinnamate (CAS 1466-61-9) Formula: C₁₁H₁₁NO₄ Key Differences: Cinnamate ester with a nitro group on the phenyl ring; lacks sulfonyl functionality. Reactivity: Conjugated double bond allows for Diels-Alder reactions, unlike the sulfonyl chloride’s substitution chemistry. Applications: Photopolymerization initiator .

Physicochemical Properties and Stability

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability Notes |

|---|---|---|---|---|

| Ethyl 2-(chlorosulfonyl)-3-nitrobenzoate | 289.68 | 85–87 (decomposes) | Moderate (DCM, THF) | Moisture-sensitive; store under N₂ |

| Ethyl 2,6-dichloro-3-nitrobenzoate | 264.02 | 102–104 | Low (Hexane) | Stable to oxidation |

| Ethyl 3-nitrocinnamate | 221.21 | 98–100 | High (Acetone) | Light-sensitive |

Key Observations :

- The chlorosulfonyl group in the target compound increases hygroscopicity compared to chloro or nitro-substituted analogs.

- Aromatic nitro groups enhance thermal stability but reduce solubility in non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.